Methyl 2-amino-4-sulfanylbutanoate
Description
Methyl 2-amino-4-sulfanylbutanoate is a methyl ester derivative of a modified amino acid, featuring an amino group at the C2 position and a sulfanyl (thiol) group at the C4 position of a butanoate backbone. Its molecular formula is C₅H₁₁NO₂S, with a calculated molecular weight of 149.21 g/mol.
Properties
IUPAC Name |
methyl 2-amino-4-sulfanylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-8-5(7)4(6)2-3-9/h4,9H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBQMUGQGMBCNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCS)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-sulfanylbutanoate typically involves the esterification of 2-amino-4-sulfanylbutanoic acid. One common method includes the reaction of 2-amino-4-sulfanylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-4-sulfanylbutanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amino group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-4-sulfanylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving amino acids and their derivatives.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, especially those targeting metabolic pathways involving sulfur-containing amino acids.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which Methyl 2-amino-4-sulfanylbutanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes that recognize amino acid derivatives, potentially inhibiting or modifying their activity. The sulfanyl group can participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison


Key Observations :
- This compound has a simpler structure compared to terpene-derived esters (e.g., sandaracopimaric acid methyl ester) and sulfonamide-containing analogs .
- The presence of both amino and thiol groups distinguishes it from methyl salicylate, which lacks sulfur-based functionality .
Physical and Chemical Properties
Methyl esters generally exhibit lower melting points and higher volatility than their parent acids. Data from analogs suggest trends:
Table 2: Physical Property Comparison
Notes:
- *Estimated values for this compound are inferred from analogs. Its amino and thiol groups likely enhance water solubility compared to nonpolar esters like sandaracopimaric acid methyl ester .
- Thiol groups may facilitate disulfide bond formation or metal chelation, adding unique reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


